molecular formula C12H15N5 B1483609 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098046-33-2

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483609
CAS No.: 2098046-33-2
M. Wt: 229.28 g/mol
InChI Key: FWSNGCOCFKIMDP-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a complex organic compound that features a pyrazole ring substituted with an ethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of reduced pyrazole derivatives.

Scientific Research Applications

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
  • 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Uniqueness

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is unique due to the specific positioning of the ethyl and pyridine groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-10-6-11(9-4-3-5-15-7-9)16-17(10)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSNGCOCFKIMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
Reactant of Route 4
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

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